molecular formula C16H15Cl3N2O3S B4176781 N~1~-(2-chlorobenzyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

N~1~-(2-chlorobenzyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

Cat. No. B4176781
M. Wt: 421.7 g/mol
InChI Key: YIZJAKZJCNRRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-chlorobenzyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide, commonly known as CBDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

CBDA acts as an antagonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. It also acts as an agonist of the CB2 receptor, which is involved in immune function and inflammation. CBDA has been shown to have anti-inflammatory, antiemetic, and analgesic effects.
Biochemical and Physiological Effects:
CBDA has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. CBDA has also been shown to have antiemetic effects, which can help alleviate nausea and vomiting. Additionally, CBDA has been shown to have analgesic effects, which can help alleviate pain.

Advantages and Limitations for Lab Experiments

One advantage of using CBDA in lab experiments is its ability to modulate the endocannabinoid system, which can lead to various therapeutic effects. However, one limitation is the lack of research on the long-term effects of CBDA on the body.

Future Directions

There are several future directions for CBDA research. One direction is to investigate the potential of CBDA as an anti-inflammatory agent. Another direction is to investigate the potential of CBDA as an antiemetic agent. Additionally, further research is needed to determine the long-term effects of CBDA on the body.
Conclusion:
In conclusion, CBDA is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. Its ability to modulate the endocannabinoid system has led to various therapeutic effects. While there are advantages to using CBDA in lab experiments, further research is needed to determine the long-term effects of CBDA on the body.

Scientific Research Applications

CBDA has shown potential in medical research due to its ability to modulate the endocannabinoid system. This system plays a crucial role in the regulation of various physiological processes such as appetite, pain, and mood. CBDA has been shown to interact with the CB1 and CB2 receptors in the endocannabinoid system, which can lead to various therapeutic effects.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O3S/c1-10(16(22)20-9-11-4-2-3-5-13(11)18)21-25(23,24)15-8-12(17)6-7-14(15)19/h2-8,10,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZJAKZJCNRRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-chlorobenzyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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